Di-tert-butyl phthalate

Übersicht

Beschreibung

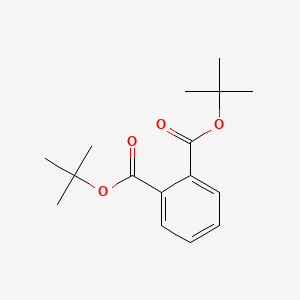

Di-tert-butyl phthalate is an organic compound with the molecular formula C16H22O4. It is a phthalate ester derived from phthalic acid and tert-butyl alcohol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di-tert-butyl phthalate is synthesized through the esterification of phthalic anhydride with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature range of 120°C to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Di-tert-butyl phthalate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and tert-butyl alcohol.

Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions where the tert-butyl groups are replaced by other nucleophiles.

Major Products Formed:

Hydrolysis: Phthalic acid and tert-butyl alcohol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalate esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Di-tert-butyl phthalate has been extensively studied for its toxicological effects. Research indicates that exposure to this compound can lead to adverse reproductive health outcomes. A study found that this compound exposure resulted in decreased testosterone levels and disrupted steroidogenesis in human adrenocortical cells .

Key Findings:

- Reproductive Health: this compound has been linked to reduced testosterone production and impaired reproductive health in male subjects .

- Mechanisms of Action: Mechanistic studies reveal that this compound affects steroidogenic enzymes differently compared to its metabolites, indicating varied pathways of toxicity .

Endocrine Disruption Research

As an endocrine disruptor, this compound has been implicated in various studies focusing on its effects on hormonal systems. Its anti-androgenic properties have raised concerns regarding its impact on male reproductive health.

Case Study:

A doctoral thesis explored the persistent effects of this compound on adult male mice after oral exposure. The study demonstrated significant decreases in testosterone levels alongside increased oxidative stress markers, suggesting a link between exposure and hormonal disruption .

Environmental Impact Assessments

This compound is frequently detected in environmental samples due to its widespread use. Assessments of dietary exposure indicate that migration from food contact materials contributes significantly to human exposure levels .

Key Data:

- Dietary exposure estimates for this compound range from 0.9 to 11.7 µg/kg body weight per day for mean and high consumers, respectively .

Data Tables

Wirkmechanismus

The mechanism of action of di-tert-butyl phthalate involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can influence gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Dibutyl phthalate: Another commonly used plasticizer with similar properties but different alkyl groups.

Diisobutyl phthalate: Similar in structure but with isobutyl groups instead of tert-butyl groups.

Butyl benzyl phthalate: Contains a benzyl group in addition to butyl groups, offering different plasticizing properties

Uniqueness: Di-tert-butyl phthalate is unique due to its tert-butyl groups, which provide distinct steric hindrance and chemical stability compared to other phthalates. This makes it particularly useful in applications where enhanced durability and resistance to degradation are required.

Biologische Aktivität

Di-tert-butyl phthalate (DBP) is a member of the phthalate family, widely used as a plasticizer in various industrial applications. This article explores its biological activity, focusing on its reproductive toxicity, antibacterial properties, and potential for other biological effects.

Overview of this compound

DBP is primarily utilized to enhance the flexibility and durability of plastics. However, concerns have arisen regarding its safety profile, particularly in relation to human health and environmental impact. Research has shown that DBP can disrupt endocrine function and has been associated with various adverse health effects.

Reproductive Toxicity

Mechanisms of Action

DBP exhibits anti-androgenic properties, which are critical in understanding its reproductive toxicity. Studies have demonstrated that DBP exposure leads to reduced fetal testosterone production in animal models, which is a significant concern for male reproductive development. The U.S. Environmental Protection Agency (EPA) has identified this reduction in testosterone as a critical step in the reproductive toxicity of phthalates, including DBP .

Case Studies and Findings

- Animal Studies : In rodent studies, gestational exposure to DBP has resulted in notable reproductive effects such as hypospadias and decreased anogenital distance (AGD) . These findings indicate a clear dose-response relationship where higher exposure levels correlate with increased incidence of reproductive abnormalities.

- Toxicological Assessment : The European Food Safety Authority (EFSA) has updated risk assessments indicating that the tolerable daily intake (TDI) for DBP is set at 0.01 mg/kg body weight per day based on its reproductive effects . This assessment emphasizes the need for regulatory control over DBP exposure.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DBP. Research conducted on extracts from Begonia malabarica showed that DBP exhibited significant antibacterial activity against various pathogens, including Staphylococcus epidermidis and Escherichia coli, with zones of inhibition ranging from 8 mm to 9 mm at different concentrations . This suggests that while DBP poses risks in terms of toxicity, it may also have potential therapeutic applications.

Other Biological Activities

DBP has been investigated for several other biological activities beyond its antibacterial properties:

- Antitumor Activity : Some studies suggest that derivatives of phthalates may inhibit tumor growth in specific cancer cell lines, indicating potential applications in cancer therapeutics .

- Endocrine Disruption : The compound's ability to interfere with hormonal signaling pathways raises concerns about its long-term effects on human health and development .

Summary of Biological Effects

Eigenschaften

CAS-Nummer |

2155-71-7 |

|---|---|

Molekularformel |

C16H22O6 |

Molekulargewicht |

310.34 g/mol |

IUPAC-Name |

ditert-butyl benzene-1,2-dicarboperoxoate |

InChI |

InChI=1S/C16H22O6/c1-15(2,3)21-19-13(17)11-9-7-8-10-12(11)14(18)20-22-16(4,5)6/h7-10H,1-6H3 |

InChI-Schlüssel |

QZYRMODBFHTNHF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)OOC(C)(C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

2155-71-7 |

Physikalische Beschreibung |

Di-(tert-butylperoxy)phthalate, [<= 55% as a paste] is a crystalline solid mixed with water. Water lessens the explosion hazard. Di-(tert-butylperoxy)phthalate, [technically pure] is a crystalline solid. Particularly heat and contamination sensitive. |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Di-tert-butyl diperoxyphthalate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.